Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate is a chemical compound with the molecular formula . It is classified as a derivative of quinoline, which is a heterocyclic aromatic organic compound. This compound features a hydroxyl group, a trifluoromethyl group, and a carboxylate ester, which contribute to its unique chemical properties and potential biological activities .
The synthesis of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate typically involves the reaction of quinoline derivatives with methylating agents. A common method employs methyl iodide in the presence of a base such as potassium carbonate. The reaction is generally conducted under reflux conditions to ensure complete methylation .
For large-scale production, continuous flow synthesis may be utilized. This method offers better control over reaction conditions and can improve yields, making it suitable for industrial applications.
The molecular structure of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate includes:
Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate can undergo several types of chemical reactions:
Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate exerts its effects primarily through interactions with various enzymes and receptors in biological systems. Quinoline derivatives are known to influence numerous biochemical pathways.
The compound may exist in tautomeric forms, where the hydroxy group converts to a ketone and the imine changes to an amine. This property enhances its reactivity and potential biological activity.
Spectroscopic analyses (FT-IR, NMR) provide insights into functional groups and molecular interactions, confirming the structure and purity of synthesized compounds .
Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate has several scientific uses:
This compound's unique properties make it a valuable subject for ongoing research in various scientific fields.
The quinoline nucleus—a bicyclic heteroaromatic system comprising fused benzene and pyridine rings—represents a "privileged scaffold" in medicinal chemistry due to its exceptional versatility in drug design. This framework permits extensive structural modifications at multiple positions, enabling fine-tuning of electronic properties, binding affinity, and pharmacokinetic behavior. Quinoline derivatives exhibit broad bioactivity profiles, including antimicrobial, anticancer, antimalarial, and neuroprotective effects, largely attributable to their ability to interact with diverse biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions [9]. The scaffold’s intrinsic rigidity facilitates optimal spatial orientation of pharmacophoric groups, while its moderate log P values enhance membrane permeability. These features underpin the clinical success of quinoline-based drugs like quinolone antibiotics and kinase inhibitors [9]. Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate exemplifies modern applications leveraging this core structure for targeted therapeutic development.
The strategic incorporation of trifluoromethyl (–CF₃) and hydroxy (–OH) groups at specific positions on the quinoline scaffold profoundly influences molecular properties critical for bioactivity:
Trifluoromethyl Group: This strongly electron-withdrawing substituent enhances lipophilicity (log P increase of ~1.0 unit), promoting membrane permeability and bioavailability [6]. Its steric bulk and inductive effects also confer metabolic stability by resisting oxidative degradation, extending plasma half-life. Crucially, –CF₃ participates in unique non-covalent interactions (e.g., weak hydrogen bonds, dipole-dipole effects) with protein targets like kinesin spindle proteins (Eg5) and kinases, enhancing binding specificity [6] [9].
Hydroxy Group: Positioned at C4, the hydroxy group enables tautomerization to a 4-quinolone structure, facilitating hydrogen bond donation/acceptance. This enhances interactions with enzymatic active sites (e.g., ATP-binding pockets in kinases) and improves water solubility via polar surface area augmentation. In methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate, this group contributes to metal-chelating capability, potentially relevant to neuroprotective or antitubercular mechanisms [9].
Table 1: Electronic and Physicochemical Contributions of Key Substituents
Substituent | Position | Electronic Effect | Δ log P | Key Biological Roles |
---|---|---|---|---|
–CF₃ | 6 | Strong σ-withdrawal | +0.9 to +1.2 | Enhanced lipophilicity, metabolic stability, target affinity |
–OH | 4 | Moderate π-donation | -0.7 to -1.0 | Tautomerism, H-bonding, metal chelation, solubility |
–COOCH₃ | 2 | σ/π-withdrawal | +0.1 to +0.3 | Structural rigidity, ester prodrug potential |
Positional isomerism in quinoline derivatives dictates target selectivity and potency, as small changes in substituent placement drastically alter molecular geometry and electronic distribution. Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate (CAS 1422284-64-7) exemplifies this principle:
C6 vs. C7 Trifluoromethyl Placement: Shifting –CF₃ from C6 (as in the subject compound) to C7 reduces Eg5 inhibitory activity by >10-fold (IC₅₀ shifts from 0.28 μM to >3 μM) due to altered hydrophobic contact geometry within the Eg5 allosteric pocket [6]. Molecular dynamics simulations confirm C6 positioning optimally engages with Leu214 and Glu116 residues in Eg5, whereas C7 placement disrupts this interaction network [6].
C2 vs. C3 Ester Positioning: The C2-carboxylate ester in the subject compound enables intramolecular H-bonding with the C4-hydroxy group, stabilizing a planar conformation crucial for DNA intercalation or enzyme binding. In contrast, C3-carboxylate derivatives (e.g., methyl 4-hydroxy-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate) exhibit distinct anticancer mechanisms targeting HER2/EGFR kinases rather than Eg5 [3] [6].
Functional Group Synergy: The ortho-relationship between the C4-hydroxy and C2-carboxylate groups facilitates chelate-assisted metal binding, while the para-orientation of –CF₃ relative to the ring nitrogen optimizes electron-withdrawing effects across the system. This configuration enhances radical scavenging in neuroprotective contexts compared to meta-substituted analogs [2] [9].
Table 2: Pharmacological Implications of Positional Isomerism in Quinoline Carboxylates
Compound Structure | CAS/Identifier | Molecular Weight (g/mol) | Key Biological Targets | Notable Activity Differences |
---|---|---|---|---|
Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate | 1422284-64-7 [2] | 271.19 | Eg5 kinase, ROS scavenging | IC₅₀ Eg5: 0.28 μM [6]; Antioxidant efficiency > Trolox [9] |
Methyl 4-hydroxy-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate | S15848141 [3] | 301.22 | HER2, EGFR kinases | HER2 IC₅₀: <0.1 μM; 12-fold selectivity over EGFR [3] |
7-Chloro-N-phenylquinolin-4-amine derivatives | N/A [6] | ~350–400 | Eg5, PI3K-Akt pathway | Eg5 IC₅₀: 0.02–1.97 μM; antiproliferative IC₅₀ (MCF-7): 2.49–8.15 μg/mL [6] |
The targeted placement of –CF₃ at C6 and the ester at C2 thus creates a pharmacophore optimized for disrupting mitotic machinery in cancer cells, distinguishing it from isomers with alternative biological profiles.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9